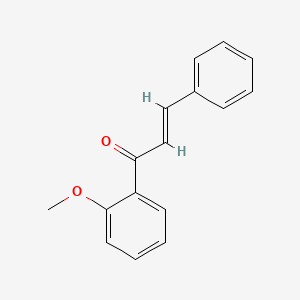

(2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one

Descripción general

Descripción

(2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its diverse biological activities and is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2-methoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Brominated or nitrated derivatives.

Aplicaciones Científicas De Investigación

(2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.

Biology: Exhibits antimicrobial, anti-inflammatory, and antioxidant properties.

Medicine: Investigated for its potential anticancer and antidiabetic activities.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mecanismo De Acción

The biological activities of (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one are attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects. It also induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparación Con Compuestos Similares

Similar Compounds

- (2E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one

- (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one

- (2E)-1-(4-Methylphenyl)-3-phenylprop-2-en-1-one

Uniqueness

(2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one is unique due to its specific substitution pattern on the aromatic rings, which influences its reactivity and biological activity. The presence of the methoxy group at the ortho position enhances its electron-donating properties, making it more reactive in certain chemical reactions compared to its analogs.

Actividad Biológica

(2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one, commonly referred to as a chalcone, is a compound that has garnered significant attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of the Compound

Chalcones are a class of aromatic ketones characterized by two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. The specific structure of this compound includes a methoxy group at the ortho position of one of the phenyl rings, which influences its reactivity and biological properties .

Biological Activities

Research has demonstrated that this compound exhibits several promising biological activities:

1. Antimicrobial Activity

- Exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies indicate that it can inhibit the growth of pathogens, making it a candidate for further exploration in infectious disease treatment .

2. Anti-inflammatory Properties

- The compound has been shown to inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to reduced production of pro-inflammatory mediators .

3. Antioxidant Effects

- It demonstrates strong antioxidant activity, which helps mitigate oxidative stress in cells. This property is crucial for protecting cells from damage caused by free radicals .

4. Anticancer Potential

- Several studies have investigated its anticancer effects. For instance, it induces apoptosis in various cancer cell lines by activating caspases and disrupting mitochondrial function . In vivo studies using Dalton's Ascites Lymphoma (DLA) models showed significant tumor volume reduction and improved hematological parameters upon treatment with the compound .

5. Antidiabetic Activity

- Preliminary research suggests potential antidiabetic effects, possibly through modulation of glucose metabolism and insulin sensitivity .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound's ability to inhibit COX and LOX enzymes contributes to its anti-inflammatory effects.

- Induction of Apoptosis: It activates apoptotic pathways in cancer cells, leading to cell cycle arrest and programmed cell death.

- Antioxidant Mechanism: By scavenging free radicals, it protects cellular components from oxidative damage.

Case Studies

A selection of relevant studies highlights the compound's efficacy:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related chalcones:

| Compound | Structure | Unique Features |

|---|---|---|

| (2E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | Methoxy group at para position | Different substitution pattern may influence reactivity and biological activity. |

| (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one | Methoxy group at meta position | Variations in substitution can lead to different biological profiles. |

Propiedades

IUPAC Name |

(E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-16-10-6-5-9-14(16)15(17)12-11-13-7-3-2-4-8-13/h2-12H,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJKIXHMSLEBEP-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6948-61-4 | |

| Record name | NSC55793 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.